molecular formula C9H11NO B1338528 2-(Ethylamino)benzaldehyde CAS No. 69906-00-9

2-(Ethylamino)benzaldehyde

Cat. No.: B1338528
CAS No.: 69906-00-9
M. Wt: 149.19 g/mol
InChI Key: GIVCOZFRECSQKC-UHFFFAOYSA-N
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Description

2-(Ethylamino)benzaldehyde is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldehyde, where an ethylamino group is attached to the benzene ring

Scientific Research Applications

2-(Ethylamino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Future Directions

Research on benzaldehyde and its derivatives continues to be a topic of interest in various fields, including pharmaceuticals, perfumery, and agriculture . The development of efficient catalysts for the production of benzyl alcohol, a product of benzaldehyde hydrogenation, is one area of focus . Understanding the impact of reactive aldehydes on cellular processes is also crucial, given their potential role in various diseases .

Biochemical Analysis

Biochemical Properties

2-(Ethylamino)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular antioxidation systems, making this compound a potential chemosensitizing agent in antifungal treatments .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cellular redox homeostasis and antioxidation systems . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, this compound has been shown to enhance the efficacy of conventional antifungal agents by destabilizing cellular redox homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with key biomolecules involved in oxidative stress response. It inhibits the activity of enzymes such as superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS) within the cell . This increase in ROS levels can cause oxidative damage to cellular components, ultimately affecting cell viability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained oxidative stress and potential cellular damage.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can cause significant oxidative stress, leading to toxic effects such as tissue damage and impaired organ function . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play critical roles in maintaining cellular redox balance . The compound’s impact on these metabolic pathways can lead to altered metabolic flux and changes in metabolite levels, further influencing cellular function and viability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of this compound within cells is crucial for its efficacy, as it needs to reach specific cellular compartments to interact with its target enzymes and proteins.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. Studies have shown that the compound can localize to the cytosol and peroxisomes, where it interacts with enzymes involved in oxidative stress response . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments, allowing it to effectively modulate cellular redox homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Ethylamino)benzaldehyde can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with ethylamine. In this process, benzaldehyde reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to form the desired product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylamino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, which lacks the ethylamino group.

    2-(Methylamino)benzaldehyde: Similar structure but with a methylamino group instead of an ethylamino group.

    2-(Dimethylamino)benzaldehyde: Contains a dimethylamino group, offering different reactivity and properties.

Uniqueness: 2-(Ethylamino)benzaldehyde is unique due to the presence of the ethylamino group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific synthetic applications and research studies.

Properties

IUPAC Name

2-(ethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-10-9-6-4-3-5-8(9)7-11/h3-7,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVCOZFRECSQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499507
Record name 2-(Ethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69906-00-9
Record name 2-(Ethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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